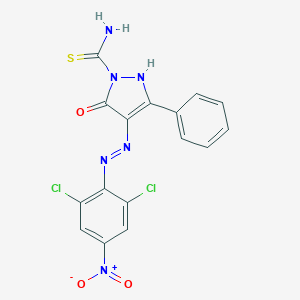![molecular formula C13H17N3O2S B464963 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide CAS No. 791789-28-1](/img/structure/B464963.png)
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide, commonly known as FMPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学研究应用
FMPCA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. Inflammation research has shown that FMPCA can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
作用机制
The mechanism of action of FMPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, FMPCA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. In inflammation research, FMPCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and cognitive function.
Biochemical and Physiological Effects:
FMPCA has been shown to have various biochemical and physiological effects in the body. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce tumor size in animal models. In inflammation research, FMPCA has been shown to reduce the production of inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models. In neurological disorder research, FMPCA has been shown to improve cognitive function, reduce anxiety-like behavior, and modulate the activity of the GABA-A receptor in animal models.
实验室实验的优点和局限性
FMPCA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, FMPCA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for FMPCA research, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders, as well as studies on its mechanism of action and potential side effects. Additionally, there is a need for the development of more effective and efficient synthesis methods for FMPCA.
合成方法
FMPCA can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride to produce 2-chloro-2-furoic acid, which is then reacted with N-(4-methyl-1-piperazinyl)thiocarbonyl chloride to produce FMPCA. This synthesis method has been described in detail in various scientific publications.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTIWBUFDTYUOM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide](/img/structure/B464887.png)
![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)
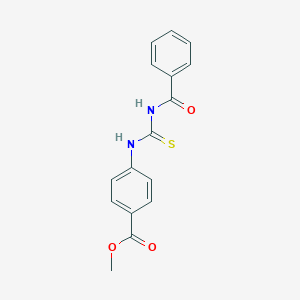
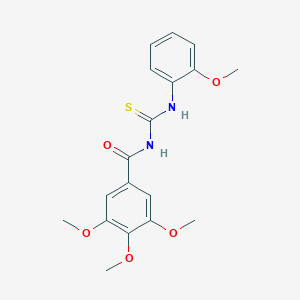
![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)
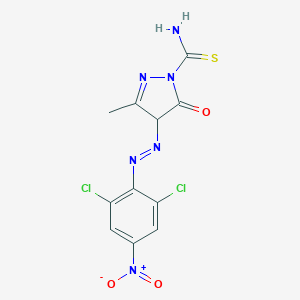
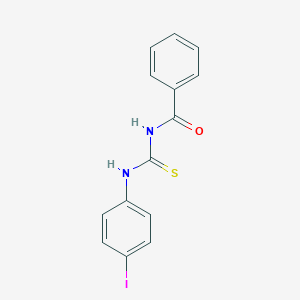

![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![4-[(2,5-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464994.png)
![4-[(3-chlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464995.png)
